2,4-Dichloro-7,8-dimethylquinazoline
Description
Significance of Nitrogen Heterocycles in Medicinal Chemistry
Nitrogen-containing heterocyclic compounds are a cornerstone of modern medicinal chemistry, forming the structural basis for a vast number of therapeutic agents. These cyclic organic compounds, which incorporate at least one nitrogen atom within their ring structure, are prevalent in nature, found in essential molecules like nucleic acids, vitamins, and alkaloids. Their significance in drug design is immense; an analysis of U.S. FDA-approved pharmaceuticals revealed that approximately 59% of unique small-molecule drugs contain a nitrogen heterocycle.
The utility of nitrogen heterocycles stems from their unique physicochemical properties. The nitrogen atom can act as a hydrogen bond donor or acceptor, facilitating precise molecular interactions with biological targets such as enzymes and receptors. This ability to form strong, directional bonds is crucial for the efficacy and selectivity of many drugs. Furthermore, the presence of nitrogen atoms influences the molecule's polarity, solubility, and metabolic stability, all critical parameters in drug development. The structural diversity of nitrogen heterocycles allows for the creation of a wide array of molecular frameworks, enabling medicinal chemists to fine-tune pharmacological activity and develop drugs for a multitude of diseases, including cancer, hypertension, and infectious diseases. mdpi.commdpi.com
Overview of the Quinazoline (B50416) Ring System as a Bioactive Scaffold
Among the many classes of nitrogen heterocycles, the quinazoline scaffold has emerged as a "privileged structure" in medicinal chemistry. A quinazoline is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. This arrangement provides a rigid and planar framework that is amenable to chemical modification at various positions, allowing for the systematic exploration of structure-activity relationships (SAR).
The quinazoline nucleus is the core of numerous compounds that exhibit a remarkably broad spectrum of pharmacological activities. nih.govwisdomlib.org Its derivatives have been successfully developed as therapeutic agents with applications as anticancer, anti-inflammatory, antibacterial, antiviral, antihypertensive, and anticonvulsant agents. mdpi.comresearchgate.net Several quinazoline-based drugs are commercially available, such as Gefitinib and Erlotinib, which are used in cancer therapy as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. mdpi.comnih.gov The versatility of the quinazoline scaffold continues to attract significant research interest, with ongoing efforts to synthesize novel derivatives with improved potency and selectivity for various biological targets. frontiersin.org
Rationale for Research Focus on 2,4-Dichloro-7,8-dimethylquinazoline as a Substituted Quinazoline Derivative
The specific compound, this compound, is of significant interest primarily as a versatile synthetic intermediate for the development of novel bioactive molecules. The rationale for focusing research on this particular derivative is based on the strategic combination of its core structure and specific substituents.
The 2,4-dichloro substitution pattern on the quinazoline core is a key feature for medicinal chemists. The chlorine atoms, particularly at the C4 position, are excellent leaving groups, making the compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov This reactivity allows for the straightforward introduction of a wide variety of functional groups, especially amines, to generate libraries of 2-chloro-4-aminoquinazolines or 2,4-diaminoquinazolines. nih.gov This synthetic accessibility is crucial for drug discovery programs aimed at optimizing interactions with a specific biological target.
The dimethyl groups at the 7- and 8-positions on the benzene ring portion of the scaffold provide a distinct substitution pattern. These methyl groups influence the electronic properties, lipophilicity, and steric profile of the molecule. By occupying the 7- and 8-positions, they can direct the binding of the molecule within a target's active site and can also impact the compound's metabolic stability by blocking potential sites of oxidation. Therefore, this compound serves as a specialized building block, enabling the synthesis of a unique series of quinazoline derivatives. Research on this compound is driven by its potential to generate novel therapeutic candidates with pharmacological profiles that are distinct from those derived from unsubstituted or differently substituted dichloroquinazoline precursors.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-7,8-dimethylquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2/c1-5-3-4-7-8(6(5)2)13-10(12)14-9(7)11/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWXZJUOVVDRQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC(=N2)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90614377 | |
| Record name | 2,4-Dichloro-7,8-dimethylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90614377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62484-28-0 | |
| Record name | 2,4-Dichloro-7,8-dimethylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90614377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 2,4 Dichloro 7,8 Dimethylquinazoline
Nucleophilic Substitution Reactions at Positions 2 and 4 of the Quinazoline (B50416) Core
Nucleophilic aromatic substitution (SNAr) is a hallmark of the reactivity of 2,4-dichloroquinazolines. nih.gov These reactions are fundamental in the synthesis of a diverse array of substituted quinazolines, which are significant scaffolds in medicinal chemistry. nih.gov
A well-established principle in the chemistry of 2,4-dichloroquinazolines is the regioselective substitution of the chlorine atom at the 4-position, followed by the substitution at the 2-position. nih.gov This selectivity is attributed to the greater electrophilicity of the C4 position. Theoretical studies, including DFT calculations, have shown that the carbon atom at the 4-position of the 2,4-dichloroquinazoline (B46505) has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack. nih.gov
The initial substitution at C4 is typically achieved under milder reaction conditions, such as lower temperatures. Once the first nucleophile is introduced at the C4 position, the resulting 2-chloro-4-substituted-quinazoline is less reactive than the starting dichloro-compound due to the electron-donating nature of the newly introduced group (e.g., an amino group). Consequently, the displacement of the second chlorine atom at the C2 position requires more forcing conditions, such as higher temperatures. stackexchange.com This difference in reactivity allows for the controlled, stepwise introduction of two different nucleophiles, leading to the synthesis of unsymmetrically substituted quinazolines.
The reaction of 2,4-dichloroquinazolines with a wide range of amine nucleophiles is a common and versatile method for generating libraries of N-substituted quinazoline amines. acs.orgnih.gov This includes reactions with primary and secondary aliphatic and aromatic amines. The general synthetic route involves the initial selective substitution at the C4 position to yield a 4-amino-2-chloroquinazoline intermediate. Subsequent reaction with another amine nucleophile at a higher temperature affords the final N2,N4-disubstituted quinazoline-2,4-diamine. nih.gov
The reaction conditions for these substitutions can be varied. Common solvents include dioxane, ethanol, and acetonitrile (B52724), and the reactions are often carried out in the presence of a base such as triethylamine (B128534) or diisopropylethylamine to neutralize the HCl generated. nih.govstackexchange.com
Table 1: Representative Conditions for Nucleophilic Substitution of 2,4-Dichloroquinazolines with Amines This table is generated based on data for analogous 2,4-dichloroquinazolines and represents expected reactivity for the 7,8-dimethyl derivative.
| Step | Amine Nucleophile | Solvent | Base | Temperature (°C) | Product |
| 1 | Primary/Secondary Amine | Dioxane or Ethanol | Et3N or DIPEA | Room Temperature to 80 | 2-Chloro-7,8-dimethyl-N-substituted-quinazolin-4-amine |
| 2 | Primary/Secondary Amine | Dioxane or NMP | Et3N or DIPEA | 100 to 150 | N2,N4-Disubstituted-7,8-dimethylquinazoline-2,4-diamine |
Et3N: Triethylamine, DIPEA: Diisopropylethylamine, NMP: N-Methyl-2-pyrrolidone
Modifications of the Methyl Substituents at Positions 7 and 8
The methyl groups at the 7- and 8-positions of the quinazoline ring offer additional sites for chemical modification, allowing for the synthesis of a broader range of derivatives.
The methyl groups attached to the aromatic ring are benzylic in nature and are thus susceptible to free radical halogenation. Reaction with reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or under UV irradiation would be expected to lead to the formation of bromomethyl derivatives. These halogenated intermediates can then serve as precursors for further nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups, such as alcohols, ethers, amines, and nitriles.
Furthermore, the methyl groups can potentially be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO4). This transformation would provide a handle for further derivatization, such as esterification or amidation.
Table 2: Potential Functionalization Reactions of the 7- and 8-Methyl Groups This table outlines plausible reactions based on general organic chemistry principles.
| Reaction Type | Reagents | Expected Product |
| Free Radical Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide | 7,8-Bis(bromomethyl)-2,4-dichloroquinazoline |
| Oxidation | Potassium Permanganate (KMnO4) | 2,4-Dichloroquinazoline-7,8-dicarboxylic acid |
Formation of Quinazoline N-Oxides and their Transformations
The nitrogen atoms of the quinazoline ring can be oxidized to form N-oxides. This transformation alters the electronic properties of the ring system and can open up new pathways for functionalization.
Direct oxidation of quinazolines can lead to a mixture of N-1 and N-3 oxides. nih.govmdpi.com The use of oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst is a common method for N-oxidation of heterocyclic compounds. masterorganicchemistry.comorganic-chemistry.org For 2,4-dichloro-7,8-dimethylquinazoline, the electron-withdrawing nature of the chlorine atoms might influence the site of N-oxidation.
Quinazoline N-oxides are versatile intermediates. The N-oxide functionality can activate adjacent positions for nucleophilic attack. For instance, quinoline (B57606) N-oxides are known to undergo reactions with various nucleophiles at the C2 position. researchgate.net Similarly, quinazoline N-oxides can undergo rearrangements and cycloaddition reactions. mdpi.comacs.org The specific reactivity of the N-oxides of this compound would depend on which nitrogen atom is oxidized and the reaction conditions employed.
Oxidation Reactions to Generate Quinazoline 3-Oxides
The oxidation of the quinazoline nucleus can lead to the formation of N-oxides, specifically quinazoline 1-oxides or 3-oxides, by converting one of the nitrogen atoms in the pyrimidine (B1678525) ring into an N-oxide group. mdpi.com The formation of quinazoline 3-oxides from quinazoline precursors is a significant transformation, as these compounds serve as key intermediates in the synthesis of other important molecules. mdpi.com
The direct oxidation of a quinazoline scaffold to an N-oxide can sometimes be complicated by a lack of selectivity. researchgate.net However, various oxidizing agents have been successfully employed to transform dihydroquinazoline (B8668462) 3-oxides into the corresponding aromatic quinazoline 3-oxides. These reagents are effective in the dehydrogenation step that leads to the final aromatic product. mdpi.comnih.gov
Table 1: Oxidizing Agents for the Formation of Quinazoline 3-Oxides from Dihydro-precursors
| Oxidizing Agent | Abbreviation |
|---|---|
| 2,3-Dichloro-5,6-dicyanobenzoquinone | DDQ |
| Active Manganese Oxide | MnO₂ |
This table presents common oxidizing agents used for the synthesis of quinazoline 3-oxides from their dihydro-precursors. mdpi.comnih.govresearchgate.net
For instance, the H₂O₂-tungstate system is considered an environmentally benign oxidant system capable of converting 1,2-dihydroquinazoline-3-oxides into quinazoline-3-oxides in high yields at room temperature. researchgate.net While direct oxidation of this compound is not explicitly detailed, the general reactivity of the quinazoline ring suggests that such transformations are feasible under appropriate conditions, likely proceeding through a dihydroquinazoline intermediate.
Rearrangement and Ring Expansion Reactions (e.g., to Benzodiazepine (B76468) Analogues)
Quinazoline 3-oxides are valuable precursors for rearrangement and ring expansion reactions, most notably in the synthesis of benzodiazepine analogues. mdpi.comnih.gov Benzodiazepines are a class of seven-membered heterocyclic compounds with a wide range of biological activities. The transformation from a quinazoline 3-oxide to a benzodiazepine involves the cleavage and reformation of bonds within the heterocyclic core, leading to an expansion of the pyrimidine ring. This synthetic strategy underscores the utility of quinazoline 3-oxides as versatile intermediates in medicinal chemistry and organic synthesis. nih.gov
Palladium-Catalyzed Coupling Reactions for Further Functionalization
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a powerful method for forming carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org In the context of this compound, the chlorine atoms at the C-2 and C-4 positions serve as excellent leaving groups for such transformations, allowing for the introduction of a wide variety of substituents.
Research on structurally similar compounds, such as 2,4,7-trichloroquinazoline, has demonstrated the high utility and regioselectivity of these reactions. nih.govnih.gov For 2,4-dichloroquinazolines, cross-coupling reactions typically exhibit exclusive selectivity for the C-4 position, which is the most electrophilic and reactive site. nih.gov This allows for a sequential and controlled functionalization of the quinazoline core. After substitution at the C-4 position, a subsequent coupling reaction can be performed at the C-2 position.
The Suzuki cross-coupling reaction, which couples an organic halide with an organoboron compound, is a widely used method for this purpose. mdpi.comresearchgate.net This reaction allows for the formation of C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.
Table 2: Example of Regioselective Suzuki Cross-Coupling on a Dichloroquinazoline Scaffold
| Starting Material | Coupling Partner | Catalyst / Conditions | Product | Position of Substitution |
|---|---|---|---|---|
| 2,4-Dichloroquinazoline | Arylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Chloro-4-arylquinazoline | C-4 |
This table illustrates the typical regioselectivity observed in sequential palladium-catalyzed Suzuki reactions on the 2,4-dichloroquinazoline core, based on established reactivity patterns. nih.gov
This sequential, regioselective approach provides a versatile strategy for synthesizing libraries of highly substituted quinazoline derivatives. nih.govnih.gov The development of efficient protocols for these coupling reactions enables access to novel and functionally diverse molecules that can be explored for various applications. mdpi.comresearchgate.net
Biological Research Potential and Mechanistic Investigations of 2,4 Dichloro 7,8 Dimethylquinazoline
Exploration of Antimicrobial Efficacy
No studies were identified that specifically evaluated the antimicrobial efficacy of 2,4-Dichloro-7,8-dimethylquinazoline. Research on related quinazoline (B50416) compounds, however, shows promise in this area.
Studies on Antibacterial Activity
There is no available data on the antibacterial activity of this compound against multi-drug resistant strains such as Acinetobacter baumannii or Staphylococcus aureus. In contrast, studies on other series of quinazoline derivatives, such as N2,N4-disubstituted quinazoline-2,4-diamines, have demonstrated potent antibacterial activity against a panel of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net
Investigation of Antifungal and Antiprotozoal Activities
Specific investigations into the antifungal and antiprotozoal activities of this compound have not been reported. However, other complex quinazoline analogues, such as 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolines, have been synthesized and evaluated for their potential against opportunistic infections, showing some antiprotozoal and antifungal effects. nih.gov
Research into Antitubercular Activity against Mycobacterium tuberculosis
The potential of this compound as an antitubercular agent has not been explored in available research. The broader quinazoline class has been a source of compounds with activity against Mycobacterium tuberculosis, but specific data for this derivative is absent.
Evaluation of Antileishmanial Potential against Leishmania Species
There are no published studies on the antileishmanial potential of this compound. The therapeutic potential of quinazolines, in general, has been recognized, with classes like 2,4-diaminoquinazolines showing potent activity against Leishmania species in laboratory settings. acs.orgnih.govnih.gov
Investigation of Anti-Inflammatory Modulatory Effects
No specific data exists concerning the anti-inflammatory effects of this compound.
Inhibition of Pro-Inflammatory Cytokines (e.g., TNF-α, IL-1 beta, IL-6)
Information regarding the ability of this compound to inhibit pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 is not available. While some quinazoline derivatives are noted to possess anti-inflammatory properties, potentially through the modulation of cytokine production, this specific compound has not been a subject of such investigations.
Modulation of Immune Responses in Cellular Models
The immunomodulatory potential of quinazoline derivatives has been a subject of scientific inquiry. Research into compounds structurally related to this compound suggests that the quinazoline scaffold can influence inflammatory pathways. For instance, certain quinazoline derivatives have been shown to modulate the production of cytokines, key signaling molecules in the immune system. However, specific studies detailing the effects of this compound on immune cell function, such as T-cell proliferation, macrophage activation, or cytokine release in cellular models, are not extensively documented in publicly available research. Further investigation is required to elucidate its specific immunomodulatory profile.
Assessment of Potential Antiviral Activities
Elucidation of Specific Molecular Targets and Mechanisms of Action
Understanding the specific molecular interactions of this compound is crucial to harnessing its therapeutic potential. Research has focused on several key areas of interaction.
The quinazoline scaffold is a well-established pharmacophore for kinase inhibitors. Many clinically approved and investigational cancer drugs feature this core structure.
Epidermal Growth Factor Receptor (EGFR): Quinazoline-based compounds are famously known as EGFR tyrosine kinase inhibitors (TKIs). They typically act by competing with ATP for the binding site in the kinase domain of EGFR, thereby inhibiting the signaling pathways that lead to cell proliferation and survival. While specific inhibitory constants for this compound against EGFR are not detailed, the general activity of the quinazoline class suggests this as a potential mechanism of action.
Janus Kinases (JAK): The JAK-STAT signaling pathway is critical for cytokine-mediated immune responses, and its dysregulation is implicated in various inflammatory and myeloproliferative disorders. While some quinoxalinone-containing compounds have been explored as JAK2 inhibitors, specific data on the inhibitory activity of this compound against JAK family kinases is currently lacking. diva-portal.orgekb.eg
Aurora Kinases: Aurora kinases are essential for cell cycle regulation, and their overexpression is common in many cancers. Quinazoline derivatives have been developed as inhibitors of Aurora kinases A and B. The inhibitory potential of these compounds often depends on the substitution pattern on the quinazoline ring. The specific efficacy of this compound as an Aurora kinase inhibitor has not been extensively characterized.
Dihydrofolate reductase is a crucial enzyme in the synthesis of purines, pyrimidines, and several amino acids, making it an important target for antimicrobial and anticancer therapies. Quinazolines are recognized as a class of non-classical antifolates that can inhibit DHFR. A study on a series of 7,8-dialkyl-1,3-diaminopyrrolo[3,2-f]quinazolines demonstrated potent inhibition of fungal and human DHFR. nih.gov The presence of alkyl groups at the 7 and 8 positions was found to be favorable for interaction with a hydrophobic region of the enzyme. nih.gov This suggests that this compound, with its dimethyl substitution at these positions, could potentially act as a DHFR inhibitor, although direct experimental evidence is needed to confirm this.
| Compound Class | Target Enzyme | Key Structural Feature | Reported Activity |
| 7,8-dialkyl-1,3-diaminopyrrolo[3,2-f]quinazolines | Fungal and Human DHFR | Alkyl groups at C7 and C8 | Potent inhibition |
Certain planar aromatic molecules can interact with DNA through intercalation or groove binding, leading to interference with DNA replication and transcription, and ultimately, to cytotoxic effects. Some quinazoline-pyrimidine derivatives have been shown to bind to G-quadruplex DNA structures, which are found in telomeres and promoter regions of oncogenes. diva-portal.org This interaction can stabilize the G-quadruplex and inhibit telomerase activity, a mechanism of interest in cancer therapy. While the planarity of the quinazoline ring in this compound suggests the possibility of DNA interaction, specific studies on its DNA binding properties and its ability to interfere with DNA replication have not been reported.
Evaluation of Antioxidant Capacity and Reactive Oxygen Species (ROS) Scavenging
A thorough review of published research reveals no specific studies detailing the evaluation of this compound for its antioxidant capacity or its ability to scavenge reactive oxygen species. While other quinazoline-based compounds have been assessed for these properties, often showing promising results contingent on their structural features, such data for the 2,4-dichloro-7,8-dimethyl variant is absent. Therefore, no data tables or detailed research findings on its efficacy in mitigating oxidative stress can be provided at this time.
Nematicidal Activity Assessment
Similarly, the potential of this compound as a nematicidal agent has not been documented in accessible scientific reports. The search for novel nematicides is a crucial area of agrochemical research, and while some quinazoline derivatives have been investigated for their ability to control nematode populations, no such assessment has been published for this compound. Consequently, there is no information available regarding its efficacy, target nematode species, or mechanism of action in this context.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2,4 Dichloro 7,8 Dimethylquinazoline Derivatives
Impact of Halogenation at Positions 2 and 4 on Biological Activity
The presence of halogen atoms, particularly chlorine, at the 2 and 4-positions of the quinazoline (B50416) ring system is a critical determinant of biological activity. These positions are highly reactive towards nucleophilic substitution, making 2,4-dichloroquinazoline (B46505) derivatives valuable intermediates for the synthesis of a diverse library of compounds. The chlorine atoms act as leaving groups, allowing for the introduction of various functionalities, primarily amine-based substituents, to explore and optimize interactions with biological targets.
The nature of the substituent introduced at the C-4 position has been shown to be crucial for activity. For instance, in the development of antimicrobial agents, the substitution of the C-4 chlorine with a decylamine (B41302) group was found to be beneficial for activity. nih.gov Similarly, for anticancer applications targeting the epidermal growth factor receptor (EGFR), the 4-position is typically occupied by a substituted aniline (B41778) moiety, which is a key pharmacophoric feature for inhibitory activity. nih.gov
Table 1: Influence of C-4 Substitution on Antimicrobial Activity
| C-4 Substituent | Relative Activity |
|---|---|
| Decylamine | Beneficial |
Note: This table is illustrative of general SAR principles for quinazolines.
Influence of Methyl Substituents at Positions 7 and 8 on Pharmacological Profiles
The methylation pattern on the benzenoid portion of the quinazoline ring significantly modulates the pharmacological properties of the derivatives. The presence of methyl groups at the C-7 and C-8 positions, as in the parent compound 2,4-dichloro-7,8-dimethylquinazoline, influences the molecule's lipophilicity, metabolic stability, and interaction with the target's binding pocket.
While specific studies on 7,8-dimethyl substituted quinazolines are part of a broader research landscape, general SAR principles indicate that substitutions at these positions are crucial. For example, research on quinazoline-2,4-diamines has shown that molecules substituted at the 6 or 7 positions display promising activity. researchgate.net The introduction of methyl groups can enhance binding by occupying hydrophobic pockets within the receptor and can also block metabolic pathways, potentially increasing the compound's half-life. The precise positioning of these methyl groups is key to achieving the desired pharmacological effect.
Strategic Substitution on the Quinazoline Benzenoid Ring to Optimize Potency and Selectivity
Strategic modification of the benzenoid ring of the quinazoline scaffold is a common and effective strategy for optimizing the potency and selectivity of drug candidates. Positions 5, 6, 7, and 8 are amenable to substitution with a variety of functional groups to fine-tune the molecule's properties.
SAR studies have revealed that:
Halogenation: The introduction of halogen atoms, such as bromine or chlorine, at positions 6 and 8 has been shown to improve the antimicrobial activities of quinazolinone derivatives. nih.gov
Electron-donating/withdrawing groups: The electronic nature of the substituents on the benzenoid ring can significantly influence the biological profile. For antibacterial quinazolin-4(3H)-ones, compounds with methoxy (B1213986) and methyl-substituted phenyl rings at the 3-position showed higher activity. nih.gov
A systematic analysis of substitution patterns in small molecule active pharmaceutical ingredients (APIs) has shown a preference for certain arrangements, such as 1,2,4-trisubstituted benzenoid rings, which is relevant to the substitution pattern of many bioactive quinazolines. chemrxiv.org
Table 2: Effect of Benzenoid Ring Substitution on Biological Activity
| Position | Substituent Type | Impact on Activity |
|---|---|---|
| 6 | Halogen (e.g., Bromo) | Can enhance antimicrobial activity nih.gov |
| 6 | Electron-rich groups | Known to assist potency against bacteria nih.gov |
| 7 | Various substituents | Can lead to potent inhibitory activities researchgate.net |
Note: This table summarizes general findings from the broader class of quinazoline derivatives.
Stereochemical Considerations in Quinazoline Derivatives
While the core this compound is an achiral molecule, the introduction of chiral centers through substitution can lead to stereoisomers with distinct biological activities. Stereochemistry plays a crucial role in the interaction between a drug molecule and its biological target, which is typically a chiral macromolecule like a protein or nucleic acid.
The spatial arrangement of substituents can dramatically affect the binding affinity and efficacy of a compound. For instance, if a substituent at the C-2 or C-4 position contains a chiral center, the resulting enantiomers or diastereomers may exhibit different pharmacological profiles. One stereoisomer may fit perfectly into the binding site of a receptor, leading to a potent therapeutic effect, while the other may have a weaker interaction or even interact with a different target, potentially causing off-target effects.
Although specific examples directly relating to this compound derivatives are not detailed in the provided context, the principles of stereochemistry are universally applicable in drug design. Therefore, when developing new derivatives from this scaffold that incorporate chiral elements, the separation and individual biological evaluation of the stereoisomers are essential steps in identifying the most potent and selective therapeutic agent.
Advanced Spectroscopic and Crystallographic Investigations of 2,4 Dichloro 7,8 Dimethylquinazoline
High-Resolution NMR Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)
No specific ¹H, ¹³C, or ¹⁹F NMR spectroscopic data for 2,4-dichloro-7,8-dimethylquinazoline has been reported in peer-reviewed literature or spectral databases. Such data would be essential for the definitive assignment of proton and carbon signals and to confirm the substitution pattern on the quinazoline (B50416) core.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Experimental mass spectrometry data, which would confirm the molecular weight (calculated as 227.08 g/mol ) and provide insight into the fragmentation pathways of this compound, is not available.
X-ray Crystallography for Solid-State Structure Determination
There are no published X-ray crystallographic studies for this compound. Consequently, a detailed analysis of its solid-state structure is not possible.
Analysis of Molecular Conformation and Planarity
Without crystallographic data, a definitive analysis of the molecular conformation and the planarity of the quinazoline ring system in the solid state cannot be conducted.
Characterization of Intermolecular Interactions (e.g., π-π Stacking)
An analysis of intermolecular interactions, such as π-π stacking, is dependent on crystal structure data, which is currently unavailable for this compound.
Hydrogen Bonding Network Analysis
A description of the hydrogen bonding network is not possible without the crystal structure of this compound.
Computational Chemistry Approaches for 2,4 Dichloro 7,8 Dimethylquinazoline
Molecular Docking Simulations to Predict Ligand-Target Binding
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely applied in drug design to understand how a ligand, such as 2,4-Dichloro-7,8-dimethylquinazoline, might interact with a biological target, typically a protein or enzyme. This process involves predicting the binding mode and affinity, often represented by a scoring function.
Despite the common application of this method to the broader class of quinazoline (B50416) derivatives, which are known to target various proteins like kinases, specific molecular docking studies focusing exclusively on this compound have not been identified in a review of available research. Such a study would require defining a specific biological target, preparing the 3D structures of both the ligand and the target, and then using docking software to simulate their interaction. The results would typically be presented in terms of binding energy (e.g., kcal/mol) and visualizations of the interactions, such as hydrogen bonds or hydrophobic contacts.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These methods can determine parameters like molecular orbital energies (e.g., HOMO and LUMO), electrostatic potential maps, and atomic charges. This information is crucial for understanding a molecule's stability, reactivity, and potential interaction sites.
For this compound, specific quantum chemical calculation data has not been published. A theoretical study would involve calculating its optimized geometry and a variety of electronic descriptors. These findings would help predict its reactivity in chemical reactions and its potential to engage in different types of intermolecular interactions, which is fundamental to its biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent derivatives. These models are built using molecular descriptors that quantify various aspects of a molecule's structure.
While QSAR studies have been performed on various classes of quinazoline analogues to explore their potential as anticancer, antimalarial, or other therapeutic agents, a QSAR model specifically developed for or including this compound is not available in the literature. Establishing such a model would require a dataset of structurally related compounds with measured biological activity against a specific target.
Molecular Dynamics Simulations to Study Ligand-Protein Interactions and Conformational Changes
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. For a ligand-protein complex, an MD simulation can reveal the stability of the binding pose predicted by molecular docking, the flexibility of the ligand and protein, and the specific interactions that are maintained throughout the simulation. This offers a more realistic understanding of the binding event than static docking models.
There are no published molecular dynamics simulation studies specifically examining the interaction of this compound with a protein target. Such a study would typically follow a molecular docking analysis to provide an initial complex structure. The simulation would then track the atomic movements over a set period (e.g., nanoseconds), and the resulting trajectory would be analyzed to assess the stability of the interaction and identify key binding determinants.
2,4 Dichloro 7,8 Dimethylquinazoline As a Synthetic Intermediate and Scaffold
Utility in the Synthesis of Complex Heterocyclic Systems
The inherent reactivity of the chloro substituents on the 2,4-dichloro-7,8-dimethylquinazoline core makes it an exceptional starting material for the elaboration into more complex heterocyclic frameworks. The differential reactivity of the C2 and C4 positions allows for a stepwise introduction of various nucleophiles, leading to the construction of fused and substituted quinazoline (B50416) derivatives.
For instance, the C4 chlorine is generally more susceptible to nucleophilic attack than the C2 chlorine. This chemoselectivity enables the initial introduction of an amine or other nucleophile at the 4-position, followed by a subsequent reaction at the 2-position. This stepwise approach is fundamental in creating a diverse library of 2,4-disubstituted quinazolines. These products can then undergo further intramolecular cyclization reactions to yield polycyclic systems with intricate architectures.
| Precursor | Reagents | Resulting Heterocyclic System |
| This compound | 1. Arylamine 2. Secondary amine | 2,4-Disubstituted quinazoline |
| This compound | 1. Hydrazine 2. Aldehyde | Triazolo[4,3-c]quinazoline derivative |
| This compound | 1. Anthranilic acid | Quinazolino[4,3-b]quinazolinone derivative |
Application in the Construction of Multifunctional Hybrid Compounds
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a promising strategy in drug design to overcome drug resistance and improve efficacy. This compound serves as an excellent scaffold for the development of such multifunctional hybrid compounds.
The two reactive chlorine atoms provide convenient handles to attach different bioactive moieties. For example, a known kinase inhibitor pharmacophore can be introduced at the 4-position, while a moiety with antimicrobial or anti-inflammatory properties can be appended at the 2-position. This approach can lead to the creation of hybrid molecules with dual or multiple modes of action, potentially offering synergistic therapeutic effects.
| Position of Substitution | Attached Pharmacophore | Potential Biological Activity |
| C4 | Anilino-based moiety | Kinase Inhibition (e.g., EGFR, VEGFR) |
| C2 | Sulfonamide group | Antimicrobial, Carbonic Anhydrase Inhibition |
| C4 | Piperazine derivative | Antipsychotic, Antihistaminic |
| C2 | Chalcone derivative | Anti-inflammatory, Antioxidant |
Role as a Building Block for Drug Discovery and Development Initiatives
The quinazoline nucleus is a cornerstone in the development of numerous approved drugs, particularly in oncology. The 7,8-dimethyl substitution pattern on the benzene (B151609) ring of this compound can influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives, such as solubility, metabolic stability, and target binding affinity.
This specific substitution pattern makes it an attractive starting point for the synthesis of novel drug candidates. Medicinal chemists can systematically modify the 2 and 4 positions to explore the structure-activity relationships (SAR) and optimize the biological activity of the lead compounds. The versatility of this building block allows for the rapid generation of compound libraries for high-throughput screening, accelerating the early stages of drug discovery.
Future Research Perspectives for 2,4 Dichloro 7,8 Dimethylquinazoline
Design and Synthesis of Novel Derivates with Enhanced Specificity and Potency
A primary future direction for 2,4-dichloro-7,8-dimethylquinazoline is the rational design and synthesis of new analogues. Building on extensive research into the quinazoline (B50416) core, medicinal chemists can introduce a variety of substituents to modulate the compound's pharmacological profile. nih.govmdpi.com The goal is to create derivatives that exhibit high affinity for specific biological targets while minimizing off-target effects.
Structure-activity relationship (SAR) studies are central to this effort, providing insights into how different chemical modifications influence biological activity. nih.govresearchgate.net For many quinazoline-based inhibitors, particularly those targeting protein kinases, specific substitutions at the C4, C6, and C7 positions are crucial for potency. mdpi.com For instance, introducing small lipophilic groups or specific amine-containing moieties at the C4 position often enhances binding to the ATP pocket of kinases like the Epidermal Growth Factor Receptor (EGFR). mdpi.comnih.gov
Future synthetic campaigns will likely focus on creating libraries of derivatives based on the this compound scaffold. By reacting the chlorine atoms with various nucleophiles (e.g., anilines, phenols, thiols, amines), researchers can systematically explore the chemical space around the core structure. nih.gov One promising approach involves the synthesis of 4-anilinoquinazoline (B1210976) derivatives, a class known for its potent kinase inhibitory activity. ekb.egnih.gov The dimethyl substituents at the C7 and C8 positions provide a unique starting point that may influence solubility, metabolic stability, and target interaction compared to other quinazoline cores.
| Position for Modification | Potential Substituent | Anticipated Improvement | Example Target Class |
|---|---|---|---|
| C4 | Substituted Anilines | Enhanced kinase binding affinity and selectivity | EGFR, VEGFR-2 |
| C2 | Small Heterocycles (e.g., Pyrrolidine) | Improved pharmacokinetic properties and novel target interactions | PARP, Topoisomerase |
| C7/C8 (Dimethyl group modification) | Fluorination or introduction of polar groups | Modulation of metabolic stability and solubility | Various Kinases |
| Hybrid Molecules | Conjugation with other pharmacophores (e.g., triazoles) | Dual-target activity or synergistic effects | MET Kinase, PDGFRA |
Exploration of Targeted Delivery Systems for this compound
To maximize therapeutic efficacy and minimize systemic toxicity, the development of targeted delivery systems for potent molecules derived from this compound is a critical research avenue. These systems are designed to concentrate the therapeutic agent at the site of action, such as a tumor, while sparing healthy tissues.
Future research could explore several advanced delivery strategies:
Antibody-Drug Conjugates (ADCs): Derivatives could be equipped with a linker and conjugated to a monoclonal antibody that recognizes a tumor-specific antigen. This approach would deliver the cytotoxic quinazoline payload directly to cancer cells.
Nanoparticle Encapsulation: Encapsulating the compound within liposomes, polymeric nanoparticles, or micelles can improve its solubility, prolong its circulation time, and allow for passive targeting of tumors through the enhanced permeability and retention (EPR) effect. Surface functionalization of these nanoparticles with targeting ligands (e.g., peptides, aptamers) can further enhance specificity.
Radiolabeling for Theranostics: Incorporating a radionuclide into the quinazoline derivative could create a "theranostic" agent. Such a compound could be used for both molecular imaging (e.g., PET or SPECT scans) to identify target expression and for targeted radiotherapy, delivering a cytotoxic radiation dose. This builds on existing research where radioiodinated quinazolines have been developed for imaging.
| Delivery System | Mechanism of Action | Key Advantages | Research Focus |
|---|---|---|---|
| Antibody-Drug Conjugates (ADCs) | Antibody binds to a specific cell-surface antigen, followed by internalization and release of the quinazoline payload. | High target specificity; reduced systemic toxicity. | Linker chemistry; selection of appropriate antigen targets. |
| Lipid-Based Nanoparticles | Encapsulation improves solubility and circulation time; passive targeting via EPR effect. | Enhanced bioavailability; protection from degradation. | Formulation stability; drug release kinetics. |
| Polymeric Micelles | Self-assembly of amphiphilic block copolymers to encapsulate the drug. | High drug-loading capacity; tunable size and surface properties. | Biocompatible polymer synthesis; functionalization with targeting moieties. |
| Radiolabeled Derivatives | Derivative labeled with a radioisotope for imaging (diagnostic) and/or therapy (therapeutic). | Enables non-invasive imaging of target engagement; provides a dual diagnostic and therapeutic function. | Chelation chemistry; selection of appropriate isotopes (e.g., 68Ga for PET, 177Lu for therapy). |
Integrated Omics Approaches for Comprehensive Mechanistic Elucidation
While a derivative of this compound may be designed to inhibit a specific target, its full biological effect is often the result of complex interactions within the cellular network. Integrated "omics" approaches—genomics, proteomics, and metabolomics—are powerful tools for obtaining a systems-level understanding of a compound's mechanism of action, identifying biomarkers of response, and uncovering potential resistance mechanisms.
Future research should employ these technologies:
Chemoproteomics: This technique can be used to identify the direct protein targets and off-targets of a novel derivative within the entire proteome. nih.gov This is crucial for confirming target engagement and assessing selectivity.
Quantitative Proteomics and Phosphoproteomics: By comparing the proteomes and phosphoproteomes of cells treated with the compound versus control cells, researchers can map the downstream signaling pathways that are modulated. mdpi.com This can reveal the functional consequences of target inhibition and identify unexpected effects. frontiersin.org
Metabolomic Profiling: As many quinazoline targets (like CHKA and EGFR) are linked to cellular metabolism, analyzing the metabolic changes induced by a compound can provide critical insights into its functional effects. nih.gov
Genomic Screening: Techniques like CRISPR-Cas9 screening can identify genes that, when knocked out, confer sensitivity or resistance to the compound. This can help elucidate the mechanism of action and identify patient populations most likely to benefit.
| Omics Approach | Primary Objective | Expected Outcome |
|---|---|---|
| Chemoproteomics | Identify direct binding targets and off-targets. | A comprehensive map of the compound's interactome, confirming selectivity. |
| Quantitative Proteomics | Analyze global changes in protein expression post-treatment. | Identification of modulated pathways and biomarkers of drug response. |
| Metabolomics | Profile changes in cellular metabolites after drug exposure. | Understanding of the compound's impact on cellular metabolism and energy pathways. |
| Genomic Screening (e.g., CRISPR) | Uncover genes associated with drug sensitivity or resistance. | Validation of the drug's mechanism and prediction of patient response. |
Development of Green Chemistry Methodologies for Synthesis
The synthesis of complex organic molecules like quinazoline derivatives traditionally involves multi-step processes that may use hazardous reagents, volatile organic solvents, and require significant energy input. A key future perspective is the development of "green" chemistry methodologies for the synthesis of this compound and its derivatives. This aligns with a broader industry trend towards sustainability and environmental responsibility. researchgate.net
Research in this area will focus on several key principles:
Solvent Replacement: Replacing hazardous chlorinated solvents with greener alternatives like deep eutectic solvents (DES), ionic liquids, or even water.
Energy Efficiency: Utilizing microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption compared to conventional heating.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste. Metal-free, multi-component reactions are a promising strategy in this regard. nih.gov
Catalysis: Employing reusable, non-toxic catalysts to improve reaction efficiency and avoid the use of stoichiometric reagents that generate more waste.
Adopting these green methodologies not only reduces the environmental impact of drug manufacturing but can also lead to more efficient, cost-effective, and safer synthetic processes.
Collaborative Research Initiatives in Drug Discovery
The journey of a drug from a starting chemical like this compound to a clinically approved therapeutic is long, complex, and expensive. Accelerating this process requires a multi-disciplinary, collaborative approach. Future progress will heavily rely on establishing robust research initiatives that bring together experts from different fields.
These collaborations should include:
Academia-Industry Partnerships: Academic labs can focus on fundamental synthesis, target identification, and mechanistic studies, while pharmaceutical companies can provide resources for high-throughput screening, preclinical development, and clinical trials.
International Consortia: Global collaborations can pool resources, share data, and tackle complex challenges in drug discovery, such as targeting rare diseases or overcoming widespread drug resistance.
Open Science Platforms: Sharing data on compound libraries, screening results, and computational models can prevent duplication of effort and leverage collective intelligence to identify promising new therapeutic avenues for quinazoline derivatives.
Such initiatives will be essential for translating the chemical potential of this compound into tangible clinical benefits, fostering innovation and ensuring that promising new compounds can advance through the drug discovery pipeline more efficiently.
Q & A
Q. How can researchers optimize the synthesis of 2,4-Dichloro-7,8-dimethylquinazoline to improve yield and purity?
- Methodological Answer : A modified reflux method using DMSO as a solvent under reduced pressure (18 hours) can enhance reaction efficiency. Post-synthesis, crystallization with water-ethanol mixtures improves purity. For example, a similar quinazoline derivative achieved 65% yield after recrystallization . Key steps include controlled cooling to room temperature and extended stirring (12 hours) to minimize impurities.
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolve molecular geometry and confirm substituent positions (e.g., chlorine and methyl groups). Evidence from structurally related quinazolines shows bond angles and torsion angles can be determined with <0.01 Å precision .
- NMR : Use - and -NMR to identify methyl groups (δ ~2.5 ppm for CH) and aromatic protons (δ ~7.0–8.5 ppm).
- Mass spectrometry : Confirm molecular weight (CHClN; theoretical MW: 239.09) with ESI-MS or MALDI-TOF.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Hazard mitigation : Use fume hoods, nitrile gloves, and PPE due to toxicity (H301, H311, H331) .
- Storage : Store under inert atmosphere (N or Ar) at 2–8°C to prevent degradation .
- Waste disposal : Neutralize with 10% sodium bicarbonate before disposal, as recommended for halogenated heterocycles .
Advanced Research Questions
Q. How can computational modeling elucidate the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., C2 and C4 positions). Compare Fukui indices to prioritize reactive centers.
- MD simulations : Model solvent effects (e.g., DMSO vs. ethanol) on reaction kinetics. Evidence from similar triazole syntheses suggests solvent polarity influences activation energy by ~15 kJ/mol .
Q. How should researchers address contradictions in biological activity data for this compound derivatives?
- Methodological Answer :
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
- Structural analogs : Compare IC values of derivatives with varying substituents (e.g., 7,8-dimethyl vs. unsubstituted quinazolines) to isolate steric/electronic contributions .
- Meta-analysis : Cross-reference datasets using platforms like Reaxys or SciFinder to identify outliers or methodological biases .
Q. What advanced techniques can study surface interactions of this compound in environmental or catalytic systems?
- Methodological Answer :
- Microspectroscopic imaging : Use AFM or ToF-SIMS to map adsorption on silica or TiO surfaces. Related studies on indoor surface chemistry highlight nanoscale reactivity differences .
- XPS : Analyze Cl 2p binding energy shifts (~200 eV) to track surface binding modes (physisorption vs. chemisorption) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
